molecular formula C22H14O B8338125 6-Phenylbenzo[b]naphtho[1,2-d]furan

6-Phenylbenzo[b]naphtho[1,2-d]furan

Cat. No.: B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
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Description

6-Phenylbenzo[b]naphtho[1,2-d]furan is a useful research compound. Its molecular formula is C22H14O and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

6-phenylnaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H

InChI Key

UKIUNGIXDFIMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this reference example, a position was specified where the benzo[b]naphtho[1,2-d]furan which was synthesized as an intermediate in each of Synthesis Example 1 and Synthesis Example 2 was converted into boronic acid in the reaction scheme (E1-3). Specifically, 6-phenylbenzo[b]naphtho[1,2-d]furan (abbreviation: PBnf) was synthesized using the compound synthesized in the reaction scheme (E1-3), and was subjected to X-ray crystallography.
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Synthesis routes and methods II

Procedure details

Into a 200 mL three-neck flask were placed 0.90 g (5.7 mmol) of bromobenzene and 1.5 g (5.7 mol) of benzo[b]naphtho[1,2-d]furan-6-boronic acid, and the air in the flask was replaced with nitrogen. To this mixture were added 20 mL of toluene, 10 mL of ethanol, and 6.0 mL of an aqueous solution of sodium carbonate (2.0 mol/L). While the pressure was reduced, this mixture was stirred to be degassed. To this mixture was added 0.33 g (0.28 mmol) of tetrakis(triphenylphosphine)palladium(0), and the mixture was stirred at 80° C. for 2 hours under a nitrogen stream. After that, the aqueous layer of this mixture was subjected to extraction with toluene, and the obtained solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. An oily substance obtained by concentration of the obtained filtrate was purified by silica gel column chromatography (a developing solvent in which the ratio of hexane to toluene was 19:1) to give a white solid. The obtained solid was recrystallized with a mixed solvent of toluene and hexane, so that 0.95 g of white needle-like crystals of the object of the synthesis were obtained in 56% yield. The reaction scheme is illustrated in (R-1).
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0.9 g
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1.5 g
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20 mL
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aqueous solution
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6 mL
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10 mL
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0.33 g
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